1-Cyano-2-methylpropan-2-yl 2-bromoacetate
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Overview
Description
. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Cyano-2-methylpropan-2-yl 2-bromoacetate involves the reaction of 2-cyano-2-methylpropan-1-ol with bromoacetyl bromide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyano-2-methylpropan-2-yl 2-bromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Cyano-2-methylpropan-2-yl 2-bromoacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyano-2-methylpropan-2-yl 2-bromoacetate involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Cyano-2-methylpropan-2-yl 2-bromoacetate can be compared with similar compounds such as methyl 2-bromoacetate and ethyl bromoacetate . These compounds share similar reactivity patterns but differ in their specific functional groups and applications. The presence of the cyano group in this compound makes it unique and provides additional reactivity compared to its analogs .
Properties
Molecular Formula |
C7H10BrNO2 |
---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
(1-cyano-2-methylpropan-2-yl) 2-bromoacetate |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2,3-4-9)11-6(10)5-8/h3,5H2,1-2H3 |
InChI Key |
AWHGXKPAXPJKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)OC(=O)CBr |
Origin of Product |
United States |
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